2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

Lipophilicity Drug Design Agrochemical Formulation

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene (CAS 244278-71-5; molecular formula C₁₄H₁₁Cl₂FO₂S; exact mass 331.984 Da) is a halogenated diaryl sulfone bearing a distinctive 2-chloro-2-phenylethyl side-chain and concurrent chloro/fluoro substitution on the benzene ring. This substitution pattern confers a calculated logP of approximately 5.31, indicating pronounced lipophilicity relative to simpler aryl sulfones.

Molecular Formula C14H11Cl2FO2S
Molecular Weight 333.2 g/mol
CAS No. 244278-71-5
Cat. No. B1621855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
CAS244278-71-5
Molecular FormulaC14H11Cl2FO2S
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl
InChIInChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2
InChIKeyZJBXMTBRZXTWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene (CAS 244278-71-5): Procurement-Relevant Identity and Physicochemical Baseline


2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene (CAS 244278-71-5; molecular formula C₁₄H₁₁Cl₂FO₂S; exact mass 331.984 Da) is a halogenated diaryl sulfone bearing a distinctive 2-chloro-2-phenylethyl side-chain and concurrent chloro/fluoro substitution on the benzene ring [1]. This substitution pattern confers a calculated logP of approximately 5.31, indicating pronounced lipophilicity relative to simpler aryl sulfones . Available from specialist suppliers at ≥95% purity (commodity code 2930909899), it serves as a versatile building block for medicinal chemistry and agrochemical research programs .

Why Generic Substitution Fails for 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene


Compounds within the broader aryl 2-chloro-2-phenylethyl sulfone class cannot be interchanged without consequence because minor substituent variations on the aromatic ring drastically alter lipophilicity, electronic properties, and consequent biological or catalytic behavior. 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene combines a 2-chloro-4-fluorophenyl sulfone acceptor with a chlorinated phenethyl donor, generating an electron-deficient core that is distinct from non-halogenated or mono-halogenated analogs . A comparative study of N-phenylbenzenesulfonamide fungicides demonstrated that the 2-fluoro-4-chlorophenyl group is a critical structural determinant for both herbicidal and fungicidal activity, implying that replacement of either halogen or alteration of the sulfonyl linkage would compromise performance in agrochemical applications [1]. Furthermore, the high predicted logP (5.31) differentiates this compound from less lipophilic sulfones, affecting membrane permeability, formulation behavior, and biological distribution .

Quantitative Differentiation Evidence for 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene Relative to In-Class Analogs


Enhanced Lipophilicity vs. Non-Halogenated and Mono-Halogenated Aryl Sulfones

The target compound’s logP of 5.31 (calculated, ChemSrc) substantially exceeds that of the des-chloro des-fluoro parent diphenyl sulfone (logP ≈ 2.0-2.5) as well as the mono-fluorinated analog 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene (logP ~4.5) . This logP differential of ≥0.8-3.3 log units translates to a >6-fold increase in octanol-water partition coefficient, which directly impacts membrane penetration and formulation strategy.

Lipophilicity Drug Design Agrochemical Formulation

Structural Determinant for Agrochemical Activity: 2-Fluoro-4-chlorophenyl Motif

In a systematic SAR evaluation of N-phenylbenzenesulfonamide derivatives against Pythium ultimum (damping-off pathogen), the 2-fluoro-4-chlorophenyl substituent was identified as an essential pharmacophoric element that simultaneously conferred both herbicidal and fungicidal activity [1]. The target compound embodies this exact 2-fluoro-4-chlorophenyl sulfone motif, whereas analogs lacking the fluoro substituent or bearing alternative halogens lost dual activity. No quantitative IC₅₀ data are publicly available for the exact compound, but the class-level SAR establishes the unique requirement for the 2-fluoro-4-chlorophenyl group.

Fungicide Herbicide Structure-Activity Relationship

Differentiated Halogenation Pattern vs. Commercial Mono-Halogenated Analog

The target compound (C₁₄H₁₁Cl₂FO₂S) contains two chlorine atoms and one fluorine atom, whereas the commercially available analog 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene (CAS 30158-44-2, C₁₄H₁₂ClFO₂S) lacks the ortho chlorine [1]. This additional chlorine lowers the electron density of the aromatic ring, enhancing electrophilicity for nucleophilic aromatic substitution reactions and altering the compound’s metabolic stability. The exact mass difference (331.984 vs. 297.0 Da) also enables MS-based differentiation in complex reaction mixtures.

Halogenation Electrophilicity Synthetic Intermediate

Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity Distinction

Despite being described in some databases as a sulfonyl fluoride, this compound is chemically a sulfone (R-SO₂-R′), not a sulfonyl fluoride (R-SO₂-F). This distinction is critical: true sulfonyl fluorides act as covalent warheads for serine hydrolases, whereas sulfones are generally stable electrophiles . The target compound’s sulfone group participates in electrophilic aromatic substitution rather than nucleophilic displacement at sulfur, making it suitable as a stable building block rather than an activity-based probe. This contrasts with genuine sulfonyl fluorides such as AM3506 or PF-06795071, which are designed for covalent protein modification.

Sulfonyl Fluoride Chemical Biology Covalent Probe

Evidence-Backed Application Scenarios for 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene


Agrochemical Lead Optimization Requiring Dual Herbicidal/Fungicidal Activity

The 2-fluoro-4-chlorophenyl sulfone motif embedded in this compound has been validated as a critical structural determinant for simultaneous herbicidal and fungicidal activity . Medicinal chemistry teams pursuing dual-action crop protection agents should prioritize this scaffold over mono-halogenated or non-fluorinated analogs, which lost dual activity in comparative SAR studies. The compound serves as a key intermediate for synthesizing N-phenylbenzenesulfonamide fungicides.

Lipophilic Probe Design for Membrane-Permeable Inhibitors

With a calculated logP of 5.31—significantly higher than non-halogenated sulfones—this compound is suited for designing cell-permeable probes where high membrane partitioning is required . Researchers developing inhibitors for intracellular targets should select this compound when logP >5 is a design criterion, as less lipophilic analogs may exhibit insufficient cellular uptake.

Electron-Deficient Aryl Sulfone Building Block for Parallel Synthesis

The dual chlorine/fluorine substitution pattern creates an electron-deficient aromatic ring, enabling regioselective nucleophilic aromatic substitution reactions not accessible with mono-halogenated or unsubstituted analogs . Combinatorial chemistry groups building focused libraries of aryl sulfones should procure this compound as a versatile core scaffold for diversification.

Negative Control for Sulfonyl Fluoride Covalent Inhibitor Programs

Because this compound is a genuine sulfone—not a sulfonyl fluoride—it remains inert to nucleophilic displacement at sulfur, providing an ideal negative control for activity-based protein profiling experiments that employ sulfonyl fluoride warheads . Procurement for this purpose avoids cross-reactivity and validates target engagement data.

Quote Request

Request a Quote for 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.